mechanism of action of methyl N-[(3-hydroxyphenyl)methyl]carbamate in vitro
mechanism of action of methyl N-[(3-hydroxyphenyl)methyl]carbamate in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl N-[(3-hydroxyphenyl)methyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-[(3-hydroxyphenyl)methyl]carbamate belongs to the carbamate class of organic compounds, a group well-recognized for its diverse biological activities. While direct in-depth studies on this specific molecule are not extensively published, its structural features strongly suggest a primary mechanism of action as a cholinesterase inhibitor. This guide synthesizes information from related carbamate compounds to propose a detailed in vitro mechanism of action for methyl N-[(3-hydroxyphenyl)methyl]carbamate. We will delve into the widely accepted mechanism of cholinesterase inhibition by carbamates and provide comprehensive, field-proven protocols for its experimental validation. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing both the theoretical framework and the practical methodologies required for a thorough investigation.
Introduction
Carbamates are a class of organic compounds derived from carbamic acid. Their structural motif is present in a wide array of commercially significant molecules, including pesticides, herbicides, and pharmaceuticals.[1][2] The biological activity of carbamates is often attributed to their ability to interact with and inhibit enzymes, particularly serine hydrolases. A prime example of this is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.
The structure of methyl N-[(3-hydroxyphenyl)methyl]carbamate, featuring a carbamate functional group and an aromatic hydroxyphenyl moiety, is analogous to other known cholinesterase inhibitors. This structural similarity forms the basis of the hypothesized mechanism of action detailed in this guide. We will explore the molecular interactions underlying this inhibition and present a clear path for its in vitro verification.
Proposed Primary Mechanism of Action: Cholinesterase Inhibition
The most probable in vitro mechanism of action for methyl N-[(3-hydroxyphenyl)methyl]carbamate is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thus terminating the nerve impulse.
The Carbamoylation of Acetylcholinesterase
The inhibitory action of carbamates on AChE is a well-characterized process involving the carbamoylation of a serine residue within the enzyme's active site.[3] The process can be broken down into two main steps:
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Reversible Binding: The carbamate inhibitor first binds reversibly to the active site of AChE, forming a non-covalent Michaelis-Menten complex.
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Carbamoylation: The carbamate then acts as a substrate for the enzyme, leading to the transfer of the carbamoyl group to the hydroxyl group of the active site serine. This forms a transient covalent bond, resulting in a carbamoylated enzyme.
This carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. This leads to a temporary inactivation of the enzyme, an accumulation of acetylcholine in the synapse, and subsequent overstimulation of cholinergic receptors.
Structure-Activity Relationship (SAR)
The structure of methyl N-[(3-hydroxyphenyl)methyl]carbamate is conducive to AChE inhibition. The carbamate moiety is the key functional group responsible for the carbamoylation of the active site serine. The N-methyl group and the (3-hydroxyphenyl)methyl substituent will influence the binding affinity and the rate of carbamoylation. The hydroxyphenyl group, in particular, may participate in hydrogen bonding interactions within the active site of AChE, potentially enhancing the binding affinity of the compound.
In Vitro Experimental Validation
To experimentally validate the proposed mechanism of action, a series of in vitro assays can be performed. The following protocols provide a robust framework for this investigation.
Primary Assay: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.[4][5] This assay utilizes acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6][7]
3.1.1. Experimental Protocol
Materials:
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Acetylcholinesterase (AChE) from electric eel or human recombinant
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Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (0.1 M, pH 8.0)
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Methyl N-[(3-hydroxyphenyl)methyl]carbamate (test compound)
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Positive control (e.g., physostigmine or galantamine)
-
96-well microplate
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Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.
-
Prepare a 15 mM solution of ATCh in water.
-
Prepare a 3 mM solution of DTNB in 0.1 M phosphate buffer, pH 8.0.[5]
-
Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
25 µL of the test compound or positive control at various concentrations (or buffer for the control).
-
50 µL of 3 mM DTNB solution.[5]
-
25 µL of AChE solution.
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 100 µL of 15 mM ATCh solution to each well.[5]
-
Immediately measure the absorbance at 405-412 nm every minute for 5 minutes using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.[8]
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3.1.2. Data Presentation
| Compound Concentration (µM) | Rate of Reaction (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., 1 µM) |
Table 1: Example data table for AChE inhibition assay results.
Kinetic Studies
To further characterize the mechanism of inhibition, kinetic studies can be performed. By measuring the initial reaction rates at various substrate (ATCh) concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. This will help determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Experimental Workflow
Potential Alternative or Additional Mechanisms
While cholinesterase inhibition is the most probable mechanism of action, it is prudent for a comprehensive investigation to consider other potential targets. Carbamate derivatives have been reported to interact with other biological molecules. For instance, some carbamates have shown activity at N-methyl-D-aspartate (NMDA) receptors and melatonin receptors.[2][9] Cell-based assays or receptor binding studies could be employed to explore these possibilities if the primary hypothesis of cholinesterase inhibition does not fully account for the observed biological activity of methyl N-[(3-hydroxyphenyl)methyl]carbamate.
Conclusion
Based on its chemical structure, methyl N-[(3-hydroxyphenyl)methyl]carbamate is strongly hypothesized to act as an in vitro inhibitor of acetylcholinesterase via carbamoylation of the active site serine. This guide provides a detailed theoretical framework for this mechanism and a practical, step-by-step experimental plan for its validation using the well-established Ellman's assay and kinetic studies. The provided protocols and workflows are designed to enable researchers to rigorously test this hypothesis and to elucidate the in vitro mechanism of action of this and structurally related carbamate compounds. A thorough investigation following the methodologies outlined herein will provide valuable insights into the pharmacological profile of methyl N-[(3-hydroxyphenyl)methyl]carbamate.
References
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Ellman Test. (n.d.). University of Washington. Retrieved from [Link]
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Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. Retrieved from [Link]
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Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1028399. Retrieved from [Link]
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Nunes, M. A. G., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 77(1), e53. Retrieved from [Link]
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Technical Support Information Bulletin 1190 - Ellman Test. (n.d.). Aapptec. Retrieved from [Link]
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Adewusi, E. A., et al. (2011). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 853-857. Retrieved from [Link]
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Adebiyi, O. E., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008453. Retrieved from [Link]
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Dias, M. C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Applied Sciences, 10(14), 4957. Retrieved from [Link]
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Bajgar, J., & Patocka, J. (1976). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Acta Biologica et Medica Germanica, 35(3-4), 479-484. Retrieved from [Link]
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Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 44(23), 3810-3820. Retrieved from [Link]
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Moser, V. C. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicology and Applied Pharmacology, 223(1), 84-91. Retrieved from [Link]
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Tovilović-Kovačević, G., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 744-764. Retrieved from [Link]
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Eason, C. A., et al. (2022). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. The Journal of Pharmacology and Experimental Therapeutics, 381(3), 235-247. Retrieved from [Link]
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Rampa, A., et al. (2001). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry, 44(23), 3810-3820. Retrieved from [Link]
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